An In-Depth Technical Guide to Boc-aminooxy-amide-PEG4-propargyl: A Heterobifunctional Linker for Advanced Bioconjugation
An In-Depth Technical Guide to Boc-aminooxy-amide-PEG4-propargyl: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-aminooxy-amide-PEG4-propargyl is a versatile, heterobifunctional crosslinker integral to the development of sophisticated biomolecules, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use. It features a polyethylene (B3416737) glycol (PEG) spacer, a Boc-protected aminooxy group for conjugation to carbonyls, and a terminal propargyl group for click chemistry, offering a powerful toolkit for the precise construction of complex bioconjugates.
Introduction
The targeted delivery of therapeutic agents and the induced degradation of specific proteins represent leading frontiers in modern drug discovery. The success of modalities like ADCs and PROTACs hinges on the design of the linker that connects the targeting moiety to the payload or the E3 ligase ligand. Boc-aminooxy-amide-PEG4-propargyl has emerged as a valuable tool in this context, offering a combination of features that address key challenges in the synthesis of these complex molecules.
This linker is characterized by three key functional components:
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A tert-butyloxycarbonyl (Boc)-protected aminooxy group: This functionality provides a stable, protected nucleophile. Following a straightforward deprotection step under acidic conditions, the resulting aminooxy group can be chemoselectively ligated to aldehyde or ketone moieties to form a stable oxime bond. This is particularly useful for site-specific conjugation to antibodies that have been engineered or modified to contain aldehyde groups.
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A tetraethylene glycol (PEG4) spacer: The hydrophilic PEG4 spacer enhances the aqueous solubility and can improve the pharmacokinetic properties of the final conjugate. The defined length of the PEG linker is crucial in PROTAC design, as it dictates the distance between the target protein and the E3 ligase, a critical factor for efficient ternary complex formation and subsequent protein degradation.
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A terminal propargyl group: This alkyne functionality is a key component for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is highly efficient, specific, and can be performed under mild, biocompatible conditions, making it ideal for conjugating the linker to molecules bearing an azide (B81097) group.
Physicochemical Properties and Data Presentation
The quantitative data for Boc-aminooxy-amide-PEG4-propargyl, as compiled from various suppliers, are summarized in the tables below for easy reference and comparison.
Table 1: General Properties
| Property | Value |
| Chemical Name | tert-butyl (2-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate |
| Synonyms | Boc-aminooxy-PEG4-propargyl |
| Molecular Formula | C16H29NO7 |
| Molecular Weight | 347.41 g/mol |
| Appearance | Varies (typically a solid or oil) |
Table 2: Supplier-Specific Data
| Supplier | CAS Number | Purity |
| MedchemExpress | 2253965-01-2 | >98% |
| AxisPharm | 1895922-77-6 | ≥95% |
| BroadPharm | 1895922-77-6 | 98% |
Note: Discrepancies in CAS numbers exist across different suppliers. Researchers should verify the specific CAS number associated with their purchased material.
Core Applications and Logical Workflow
The dual reactivity of Boc-aminooxy-amide-PEG4-propargyl allows for a sequential and controlled approach to the synthesis of complex bioconjugates. The general workflow involves the utilization of one functional group, followed by the deprotection and reaction of the second.
Caption: Logical workflow for the sequential use of Boc-aminooxy-amide-PEG4-propargyl.
Experimental Protocols
The following protocols are detailed methodologies for the key reactions involving Boc-aminooxy-amide-PEG4-propargyl. These represent standard procedures and may require optimization based on the specific substrates and desired outcomes.
Boc Group Deprotection
This procedure removes the Boc protecting group to liberate the reactive aminooxy functionality.
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Materials:
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Boc-protected substrate (e.g., Intermediate 1 from the workflow)
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM), anhydrous
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DIPEA (N,N-Diisopropylethylamine) or saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate (B86663) or magnesium sulfate
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Rotary evaporator
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Magnetic stirrer and stir bar
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Protocol:
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Dissolve the Boc-protected substrate in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
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Cool the solution to 0 °C in an ice bath.
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Slowly add TFA to the solution. A common ratio is 20-50% TFA in DCM (v/v).[1][2]
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Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
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Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene (B28343) several times.[1]
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For work-up, dissolve the residue in DCM and carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution or by adding DIPEA until the pH is neutral.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction between the propargyl group of the linker and an azide-containing molecule.
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Materials:
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Boc-aminooxy-amide-PEG4-propargyl
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Azide-containing molecule
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Copper(II) sulfate pentahydrate (CuSO4·5H2O)
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Sodium ascorbate (B8700270)
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Solvent system (e.g., t-butanol/water, DMF, or DMSO)
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Magnetic stirrer and stir bar
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Protocol:
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In a reaction vessel, dissolve Boc-aminooxy-amide-PEG4-propargyl (1 equivalent) and the azide-containing molecule (1-1.2 equivalents) in a suitable solvent system (e.g., a 1:1 mixture of t-butanol and water).
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In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water.
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In another vial, prepare a solution of CuSO4·5H2O (0.1-0.2 equivalents) in water.
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Add the sodium ascorbate solution to the main reaction mixture, followed by the addition of the copper(II) sulfate solution.
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Stir the reaction mixture at room temperature for 12-24 hours. The reaction is often characterized by a color change.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, the product can be isolated by extraction or purified directly by column chromatography or preparative HPLC.
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Site-Specific Antibody Aldehyde Generation and Oxime Ligation
This two-part protocol details the generation of an aldehyde handle on an antibody and its subsequent conjugation to the deprotected aminooxy-PEG4-propargyl linker.
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Part A: Antibody Aldehyde Generation
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Materials:
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Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
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Sodium periodate (B1199274) (NaIO4) solution
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Reaction buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5)
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Quenching solution (e.g., ethylene (B1197577) glycol)
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Desalting column
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Protocol:
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Prepare the antibody solution to a concentration of 5-10 mg/mL in a suitable buffer.
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Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM.
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Incubate the reaction mixture in the dark at room temperature for 30 minutes to 1 hour to oxidize the glycan diols to aldehydes.
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Quench the reaction by adding an excess of ethylene glycol.
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Immediately purify the oxidized antibody using a desalting column equilibrated with a conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5-5.5).
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Part B: Oxime Ligation
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Materials:
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Oxidized antibody with aldehyde groups
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Deprotected aminooxy-PEG4-propargyl conjugate
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Aniline (B41778) (optional, as a catalyst)
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Conjugation buffer
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Protocol:
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Dissolve the deprotected aminooxy-PEG4-propargyl conjugate in a suitable solvent (e.g., DMSO) to a stock concentration of 10-20 mM.
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Add a molar excess (e.g., 10-20 fold) of the aminooxy-containing linker to the purified oxidized antibody.
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If desired, aniline can be added as a catalyst to a final concentration of 10-100 mM to accelerate the reaction.
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Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle shaking.
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The resulting antibody-drug conjugate can be purified from unreacted linker and other reagents by size-exclusion chromatography (SEC) or other suitable purification methods.
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Signaling Pathways and Experimental Workflows
The application of this linker is primarily in the synthesis of molecules that modulate signaling pathways. For instance, in the creation of a PROTAC, the goal is to induce the degradation of a target protein, thereby inhibiting its downstream signaling.
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC mechanism of action leading to targeted protein degradation.
Experimental Workflow for PROTAC Synthesis
Caption: A streamlined experimental workflow for synthesizing a PROTAC.
Conclusion
Boc-aminooxy-amide-PEG4-propargyl is a high-utility chemical tool for the construction of advanced bioconjugates. Its bifunctional nature, combined with the beneficial properties of the PEG spacer, provides researchers with a robust and flexible platform for linking diverse molecular entities. The detailed protocols and workflows presented in this guide offer a practical framework for the successful application of this linker in the development of next-generation therapeutics and research probes. As with any chemical synthesis, optimization of the described conditions for specific substrates is recommended to achieve maximal yields and purity.
